molecular formula C26H36N2O4 B14489692 17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime CAS No. 64584-61-8

17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime

Cat. No.: B14489692
CAS No.: 64584-61-8
M. Wt: 440.6 g/mol
InChI Key: QRWHDEQCFZSNTH-ZWBBWFCOSA-N
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Description

17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime is a synthetic derivative of epiandrosterone, a steroid hormone with weak androgenic activity

Preparation Methods

The synthesis of 17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

64584-61-8

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

IUPAC Name

(3Z,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-(3-methyl-4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C26H36N2O4/c1-16-14-19(5-8-23(16)28(30)31)32-27-18-10-12-25(2)17(15-18)4-6-20-21-7-9-24(29)26(21,3)13-11-22(20)25/h5,8,14,17,20-22,24,29H,4,6-7,9-13,15H2,1-3H3/b27-18-/t17-,20-,21-,22-,24-,25-,26-/m0/s1

InChI Key

QRWHDEQCFZSNTH-ZWBBWFCOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O/N=C\2/CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CC[C@@H]5O)C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)ON=C2CCC3(C(C2)CCC4C3CCC5(C4CCC5O)C)C)[N+](=O)[O-]

Origin of Product

United States

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